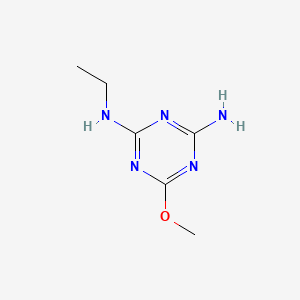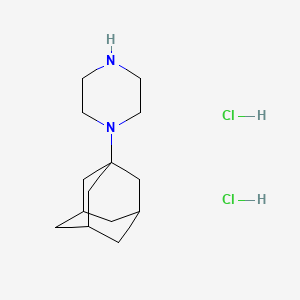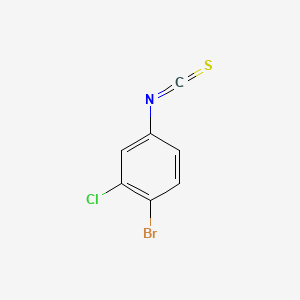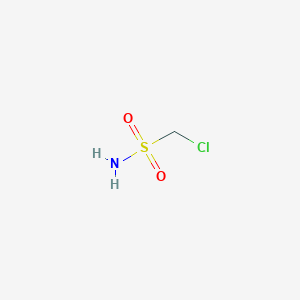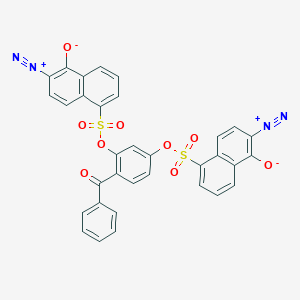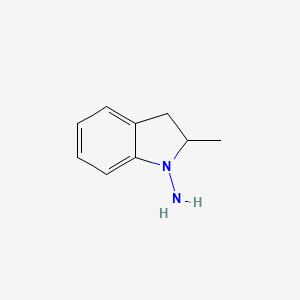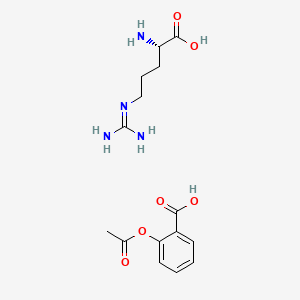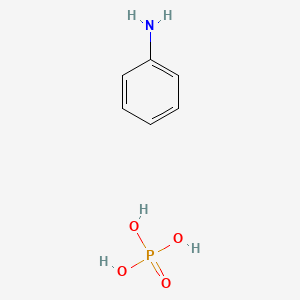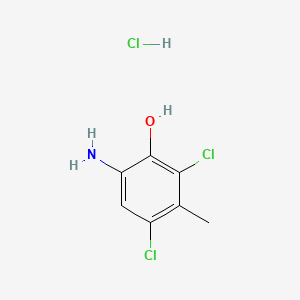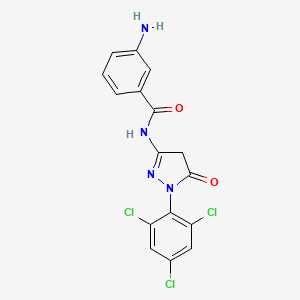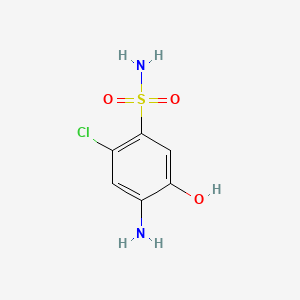
Allyldimethylchlorosilane
Overview
Description
Allyldimethylchlorosilane: is an organosilicon compound with the molecular formula C5H11ClSi . It is a colorless liquid with a boiling point of approximately 111-113°C . This compound is used in various chemical reactions and has applications in organic synthesis, particularly in the preparation of organosilicon polymers and other silicon-containing compounds .
Mechanism of Action
Mode of Action
The mode of action of Allyldimethylchlorosilane is primarily through its reactivity as a silylating agent. The compound can react with various substrates, introducing a silyl group that can alter the properties of the substrate .
Biochemical Pathways
The compound is known to be used in the synthesis of various organosilicon polymers .
Result of Action
The result of this compound’s action is the modification of substrates through silylation. This can lead to changes in the substrate’s properties, such as increased stability or altered reactivity .
Action Environment
The action of this compound can be influenced by various environmental factors, such as temperature and the presence of other chemicals. For example, the compound’s reactivity can be affected by the presence of bases .
Biochemical Analysis
Biochemical Properties
Allyl(chloro)dimethylsilane plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been used in the silylation of silicic acid and the preparation of phenylene bis(silanediyl triflates), which are useful synthons for organosilicon polymers . The nature of these interactions often involves the formation of covalent bonds between the silicon atom in Allyl(chloro)dimethylsilane and the functional groups of the biomolecules, leading to the modification of their chemical properties.
Cellular Effects
The effects of Allyl(chloro)dimethylsilane on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Allyl(chloro)dimethylsilane has been shown to participate in the O-silylation of phenyl sulfones, which can alter the activity of certain cellular enzymes . This compound’s ability to modify enzyme activity can lead to changes in cellular metabolism and gene expression, ultimately affecting cell function.
Molecular Mechanism
At the molecular level, Allyl(chloro)dimethylsilane exerts its effects through several mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. For instance, the silylation process involving Allyl(chloro)dimethylsilane can inhibit or activate specific enzymes by modifying their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of Allyl(chloro)dimethylsilane can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Allyl(chloro)dimethylsilane is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of Allyl(chloro)dimethylsilane vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. For example, high doses of Allyl(chloro)dimethylsilane have been associated with toxic effects, including enzyme inhibition and cellular damage . Threshold effects have also been observed, where a specific dosage level must be reached before significant biochemical changes occur.
Metabolic Pathways
Allyl(chloro)dimethylsilane is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the silylation reactions involving Allyl(chloro)dimethylsilane can affect the activity of enzymes involved in metabolic pathways, leading to changes in the levels of specific metabolites . These interactions can have downstream effects on cellular metabolism and overall biochemical activity.
Transport and Distribution
The transport and distribution of Allyl(chloro)dimethylsilane within cells and tissues are essential for its biochemical activity. This compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of Allyl(chloro)dimethylsilane within cells can affect its ability to interact with target biomolecules and exert its biochemical effects.
Subcellular Localization
The subcellular localization of Allyl(chloro)dimethylsilane is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of Allyl(chloro)dimethylsilane within specific subcellular regions can influence its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyldimethylchlorosilane can be synthesized through the reaction of allyl chloride with dimethylchlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods: Industrial production methods for allyl(chloro)dimethylsilane involve similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Allyldimethylchlorosilane undergoes substitution reactions where the chlorine atom is replaced by other functional groups.
Silylation Reactions: This compound is used in silylation reactions to introduce silicon-containing groups into organic molecules.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions of allyl(chloro)dimethylsilane are less common, it can participate in such reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Catalysts: Transition metal catalysts
Solvents: Anhydrous solvents such as tetrahydrofuran (THF)
Major Products Formed:
- Silylated organic compounds
- Substituted allyl derivatives
Scientific Research Applications
Chemistry: Allyldimethylchlorosilane is used in the synthesis of organosilicon polymers and other silicon-containing compounds. It is a valuable reagent in organic synthesis for introducing silicon groups into molecules .
Biology and Medicine:
Industry: In the industrial sector, allyl(chloro)dimethylsilane is used in the production of silicone-based materials, coatings, and adhesives. Its ability to introduce silicon groups into organic molecules makes it valuable in various manufacturing processes .
Comparison with Similar Compounds
Allyltrimethylsilane: Similar to allyl(chloro)dimethylsilane but with three methyl groups attached to the silicon atom instead of two methyl groups and one chlorine atom.
Allylchlorodimethylsilane: Another similar compound with a slightly different structure and reactivity.
Uniqueness: Allyldimethylchlorosilane is unique due to the presence of both an allyl group and a chlorine atom attached to the silicon. This combination allows for a wide range of chemical reactions and applications, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
chloro-dimethyl-prop-2-enylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClSi/c1-4-5-7(2,3)6/h4H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVZWUQHMJAWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063271 | |
| Record name | Allylchlorodimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Allylchlorodimethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20167 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4028-23-3 | |
| Record name | Chlorodimethyl-2-propen-1-ylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4028-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allylchlorodimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004028233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chlorodimethyl-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allylchlorodimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allylchlorodimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYLCHLORODIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AL6CP5RFJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of Allylchlorodimethylsilane in organic synthesis?
A1: Allylchlorodimethylsilane serves as a versatile reagent in organic synthesis, particularly for introducing allyl groups into molecules.
- Allylation Reactions: It acts as an allylating agent in reactions with various nucleophiles. For instance, it reacts with alkynes in the presence of a platinum catalyst to yield allylated products [].
- Silicon Tether Strategies: It's employed in silicon-tether ring-closing metathesis (RCM) strategies to synthesize trisubstituted olefins. In this approach, the allyl group serves as a handle for RCM, and the silicon group can be later cleaved to yield the desired alkene [].
- Polymer Synthesis: It can functionalize polymer chains. For example, it's used to introduce reactive sites onto polystyrene, which can then be further modified to create block copolymers [].
Q2: How does the structure of Allylchlorodimethylsilane contribute to its reactivity?
A2: Allylchlorodimethylsilane (CH2=CHCH2Si(CH3)2Cl) possesses structural features that contribute to its reactivity:
- Allyl Group: The allyl group (CH2=CHCH2-) is inherently reactive due to the presence of a carbon-carbon double bond. It readily participates in electrophilic additions and metal-catalyzed reactions, like those involving platinum [].
Q3: Can you provide an example from the research papers of a specific reaction mechanism involving Allylchlorodimethylsilane?
A3: One example is the platinum-catalyzed cycloisomerization of hydroxylated enynes []. Here's a simplified outline of the proposed mechanism:
Q4: Beyond its use in organic synthesis, are there other applications for Allylchlorodimethylsilane?
A4: Yes, Allylchlorodimethylsilane is also utilized in material science. One notable application is in the synthesis of ZrC/SiC nanocomposites []. In this context, it serves as a grafting agent, attaching itself to the surface of oxidized ZrC particles. Subsequent reactions with other monomers and laser pyrolysis lead to the formation of a SiC coating on the ZrC core. This coating is desirable for enhancing the material's resistance to oxidation at high temperatures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


